5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole

Electron attachment Tetrazole stability Mass spectrometry

5-Chloro-1-(2-fluorophenyl)-1H-tetrazole (CAS 1069473-60-4) features an ortho-fluorine substituent that critically distinguishes its reactivity from the parent 5-chloro-1-phenyl-1H-tetrazole. Experimental electron attachment studies confirm that N1-aryl substitution directly governs tetrazole ring-opening susceptibility—substituting analogs risks divergent reaction outcomes. The 5-chloro group provides a reactive handle for nucleophilic displacement with amines, alcohols, or thiols, while the electron-withdrawing 2-fluorophenyl moiety modulates lipophilicity and metabolic stability. Available at 95% HPLC purity for medicinal chemistry and corrosion inhibition research.

Molecular Formula C7H4ClFN4
Molecular Weight 198.58 g/mol
CAS No. 1069473-60-4
Cat. No. B12281604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole
CAS1069473-60-4
Molecular FormulaC7H4ClFN4
Molecular Weight198.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=NN=N2)Cl)F
InChIInChI=1S/C7H4ClFN4/c8-7-10-11-12-13(7)6-4-2-1-3-5(6)9/h1-4H
InChIKeyXCVPNZQRQFXICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole: Procurement Considerations for 1-Aryl-5-Chlorotetrazole Building Blocks


5-Chloro-1-(2-fluorophenyl)-1H-tetrazole (CAS 1069473-60-4, molecular formula C7H4ClFN4, molecular weight 198.58 g/mol) is a substituted 1H-tetrazole derivative . The molecule features a 5-chloro substituent on the tetrazole ring and an N1-linked 2-fluorophenyl group. This class of compounds serves as versatile building blocks in medicinal chemistry, with the 5-chloro group providing a reactive handle for further derivatization. The 5-chloro-1-aryl-1H-tetrazole scaffold is established as a synthetic intermediate, with the parent compound 5-chloro-1-phenyl-1H-tetrazole widely recognized for its utility in subsequent transformations [1]. The ortho-fluorine substitution on the phenyl ring distinguishes this compound from the unsubstituted phenyl analog, imparting altered electronic and steric properties that may influence its reactivity and downstream applications.

Why 5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole Cannot Be Substituted with Simpler 5-Chlorotetrazoles


Interchangeability among 5-chloro-1-aryl-1H-tetrazoles is not scientifically warranted due to the profound influence of the N1-aryl substituent on molecular properties and reactivity. Experimental electron attachment studies demonstrate that the N1-aryl substitution pattern directly controls the susceptibility of the tetrazole core to ring-opening reactions. While 5-chloro-1-phenyl-1H-tetrazole undergoes associative and dissociative electron attachment leading to ring opening, the regioisomeric 5-(4-chlorophenyl)-1H-tetrazole does not exhibit this pathway under identical conditions [1]. This structure-dependent reactivity confirms that the position and electronic nature of the aryl substituent critically determines the compound's stability and reaction profile. Furthermore, the 2-fluorophenyl moiety introduces unique electronic effects due to the strongly electron-withdrawing ortho-fluorine atom, which modulates the electron density on the tetrazole ring differently than unsubstituted phenyl or other aryl variants. Consequently, procurement specifications must be exact; substituting this compound with 5-chloro-1-phenyl-1H-tetrazole (CAS 14210-25-4) or other 5-chloro-1-aryl analogs risks altering reaction outcomes, synthetic yields, and the physicochemical properties of downstream products.

5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole: Quantifiable Differentiation Evidence Guide


Comparative Reactivity: Electron-Induced Ring-Opening Susceptibility of N1-Aryl-5-Chlorotetrazoles

Experimental studies using a trochoidal electron monochromator quadrupole mass spectrometer reveal that N1-aryl substitution critically determines whether a 5-chlorotetrazole undergoes electron-induced ring opening. 5-Chloro-1-phenyl-1H-tetrazole exhibits associative electron attachment (parent anion formation) and dissociative electron attachment leading to ring-opening fragments (Cl−, CN2Cl−, [M-N2-Cl]−, [M-HCl]−) [1]. In contrast, the regioisomeric 5-(4-chlorophenyl)-1H-tetrazole—where the aryl group is at the 5-position—shows no evidence of ring opening under identical conditions, yielding only Cl−, [M-HCl]−, and [M-H]− [1]. This structure-specific behavior underscores that the 5-chloro-1-aryl substitution pattern, as found in 5-chloro-1-(2-fluorophenyl)-1H-tetrazole, imparts a distinct electron-induced reactivity profile compared to 5-aryl-tetrazole isomers.

Electron attachment Tetrazole stability Mass spectrometry

Synthetic Accessibility: Preparation of 5-Chloro-1-Aryl-1H-Tetrazoles via Aryldichloroisocyanide Route

A general synthetic methodology established for 5-chloro-1-aryl-1H-tetrazoles utilizes aryldichloroisocyanides and sodium azide with a phase transfer agent [1]. This method has been demonstrated for a series of aryl-substituted 5-chlorotetrazoles, including the widely used 5-chloro-1-phenyl-1H-tetrazole, which is produced in yields approaching 100% [1]. The methodology is applicable to various aryl substituents, suggesting that 5-chloro-1-(2-fluorophenyl)-1H-tetrazole can be synthesized via an analogous route using 2-fluorophenyl dichloroisocyanide as the starting material. This contrasts with alternative routes to 5-substituted tetrazoles that require lithiation at low temperature or specialized flow chemistry setups for safety [2], positioning this specific compound class within a convenient and high-yielding synthetic pathway.

Tetrazole synthesis Phase-transfer catalysis 5-Chlorotetrazole intermediates

Electronic Effects: Ortho-Fluorophenyl Substitution Modulates Tetrazole Reactivity

The presence of a 2-fluorophenyl group at the N1 position of 5-chloro-1-(2-fluorophenyl)-1H-tetrazole introduces distinct electronic effects relative to the unsubstituted phenyl analog. Theoretical studies on chlorotetrazoles demonstrate that 5-substituted chlorotetrazoles are more acidic and lower in total energy compared to their 1- and 2-substituted regioisomers [1]. The ortho-fluorine substituent exerts a strong electron-withdrawing inductive effect (-I) that decreases electron density on the tetrazole ring, thereby influencing its nucleophilicity, basicity, and coordination chemistry . Comparative studies of tetrazole acidities show that substituent effects correlate with Hammett σp constants, with electron-withdrawing groups increasing acidity [2]. While direct pKa or redox potential data for this specific compound are not reported in accessible literature, the class-level inference from related 1-aryl-tetrazoles indicates that the ortho-fluorine substitution alters electronic properties in a quantifiable and predictable manner relative to the hydrogen-substituted phenyl analog.

Electronic substituent effects Tetrazole acidity Fluorine substitution

Synthetic Utility: 5-Chloro Group as a Reactive Handle in Nucleophilic Displacement Chemistry

The 5-chloro substituent on the tetrazole ring serves as an electrophilic site amenable to nucleophilic displacement, enabling the compound to function as a versatile building block. This reactivity has been demonstrated for the structurally analogous 5-chloro-1-phenyl-1H-tetrazole, which undergoes reaction with phenolic hydroxyl groups to form tetrazole ethers used as photoprotective groups for lignin model compounds [1]. The reaction proceeds under mild conditions to yield stable tetrazole ether derivatives. Additionally, 5-chloro-1-phenyl-1H-tetrazole has been evaluated as a corrosion inhibitor for copper alloys in 3 wt% NaCl, where its performance was directly compared against industry-standard inhibitors . The analogous reactivity of 5-chloro-1-(2-fluorophenyl)-1H-tetrazole is anticipated due to the conserved 5-chloro-1-aryl tetrazole core, with the 2-fluorophenyl substituent potentially modulating reaction rates and product properties through its electronic effects.

Nucleophilic substitution Tetrazole derivatization Protecting group chemistry

Priority Application Scenarios for 5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole in Research and Industrial Procurement


Medicinal Chemistry: Synthesis of Novel Bioactive Tetrazole Derivatives

The compound serves as a key intermediate for constructing 5-substituted tetrazole derivatives with potential biological activity. The 5-chloro group undergoes nucleophilic displacement with amines, alcohols, or thiols to introduce diverse pharmacophoric elements, while the 2-fluorophenyl group modulates lipophilicity and target binding. The demonstrated synthetic accessibility of 5-chloro-1-aryl-1H-tetrazoles via the high-yielding aryldichloroisocyanide/NaN3 route [1] supports scalable procurement for medicinal chemistry programs. The distinct electronic profile conferred by the ortho-fluorine substituent, as inferred from class-level electronic effect studies [2], enables fine-tuning of drug-like properties such as metabolic stability and membrane permeability.

Materials Science: Corrosion Inhibitors and Functional Materials Development

The tetrazole scaffold, particularly the 5-chloro-1-aryl substitution pattern, has demonstrated utility in corrosion inhibition applications. 5-Chloro-1-phenyl-1H-tetrazole has been directly evaluated as an inhibitor for copper-alloy corrosion in saline environments [1]. The analogous structure of 5-chloro-1-(2-fluorophenyl)-1H-tetrazole suggests comparable or enhanced performance due to the electron-withdrawing fluorine substituent, which may strengthen metal surface adsorption. Additionally, tetrazole ethers derived from this scaffold exhibit photostability suitable for protective group applications in lignin chemistry and polymer science [2].

Synthetic Methodology: Exploration of Electron-Induced and Radical Reactions

The structure-specific electron-induced ring-opening behavior identified for 5-chloro-1-aryl-tetrazoles, as distinguished from 5-aryl-tetrazole isomers [1], positions this compound class as a valuable probe for fundamental studies in electron-molecule interactions and radical chemistry. The predictable fragmentation pathways under low-energy electron attachment conditions make these compounds useful for mechanistic investigations in mass spectrometry, radiation chemistry, and astrochemistry. The 2-fluorophenyl substituent introduces an additional dimension for studying substituent effects on dissociative electron attachment dynamics.

Analytical Chemistry: Reference Standard and Method Development

With defined molecular formula (C7H4ClFN4) and molecular weight (198.58 g/mol) [1], 5-chloro-1-(2-fluorophenyl)-1H-tetrazole is suitable for use as an analytical reference standard in HPLC, LC-MS, and GC-MS method development. The presence of both chlorine (characteristic isotopic pattern) and fluorine (19F NMR-active nucleus) provides multiple analytical handles for detection, quantification, and structural confirmation. The compound's 95% HPLC purity grade availability [2] supports its use in calibration and validation workflows in pharmaceutical quality control and environmental analysis laboratories.

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